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Compound of Interest

Compound Name: Benzo[d]Joxazole-4-carboxylic acid

Cat. No.: B1287118

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for
Benzo[d]oxazole-4-carboxylic acid. While a complete, experimentally verified dataset for this
specific molecule is not readily available in the public domain, this document outlines the
predicted spectroscopic characteristics based on the analysis of its functional groups and data
from closely related compounds. It also includes comprehensive experimental protocols for
acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Benzo[d]oxazole-4-
carboxylic acid. These predictions are derived from established principles of spectroscopy
and data available for analogous benzoxazole and carboxylic acid derivatives.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~13.0-11.0 Singlet (broad) 1H -COOH
~8.5-8.0 Doublet 1H H-5
~7.8-7.4 Triplet 1H H-6
~7.4-7.0 Doublet 1H H-7
~9.0-85 Singlet 1H H-2

Note: The exact chemical shifts are dependent on the solvent used and the concentration of

the sample.
. 13

Chemical Shift (8) ppm Assignment
~170 - 165 -COOH
~155 - 150 C-2
~150 - 145 C-7a
~145 - 140 C-3a
~130-125 C-6
~125-120 C-4
~120- 115 C-5
~115-110 C-7

Note: The assignments are predictive and would require 2D NMR experiments for definitive

confirmation.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid

3300 - 2500 Broad dimen)

~1710 - 1680 Strong C=0 stretch (Carboxylic acid)
~1620 - 1580 Medium C=N stretch (Oxazole ring)
~1500 - 1400 Medium-Strong Aromatic C=C stretches
~1320 - 1210 Strong C-O stretch (Carboxylic acid)
~1250 - 1200 Medium =C-0O-C stretch (Oxazole ring)
~960 - 900 Broad, Medium O-H bend (out-of-plane)

IabIgA.ﬂtedmjed_Mass_SmeQmﬂnLData

Interpretation

163.03 [M]* (Molecular lon)
145.02 [M - H0]*

118.03 [M - COOH]*

90.03 [M - COOH - COJ*

Note: Fragmentation patterns can vary depending on the ionization method used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.
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Sample Preparation:

Dissolve approximately 5-10 mg of Benzo[d]oxazole-4-carboxylic acid in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDClIs, or Methanol-d4). DMSO-ds is often
suitable for carboxylic acids to observe the acidic proton.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent
does not provide a reference signal.

Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.
Acquire a standard one-dimensional *H NMR spectrum using a 90° pulse sequence.

Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds,
and a relaxation delay of 1-5 seconds. A total of 16 to 64 scans are typically averaged to
improve the signal-to-noise ratio.

Process the data by applying a Fourier transform, phase correction, and baseline correction.

Integrate the signals to determine the relative number of protons for each resonance.

13C NMR Acquisition:

Switch the probe to the 13C frequency.
Acquire a proton-decoupled 3C NMR spectrum.

Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2
seconds, and a relaxation delay of 2-5 seconds. Several thousand scans are often required
to obtain a good signal-to-noise ratio.

Process the data similarly to the *H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

o Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.

e Record a background spectrum of the empty ATR accessory.

e Place a small amount of the solid Benzo[d]oxazole-4-carboxylic acid powder onto the ATR
crystal, ensuring complete coverage of the crystal surface.

o Apply pressure using the ATR's pressure arm to ensure good contact between the sample
and the crystal.

Data Acquisition:
e Collect the sample spectrum over a range of 4000 to 400 cm~1.
o Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.

o The final spectrum is presented in terms of transmittance or absorbance versus wavenumber
(cm™1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap
instrument, coupled to an appropriate ionization source (e.g., Electrospray lonization - ESI, or
Electron Impact - El).

Sample Preparation (for ESI-MS):
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o Prepare a dilute solution of Benzo[d]oxazole-4-carboxylic acid (typically 1-10 ug/mL) in a
suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a
volatile acid (e.qg., formic acid) or base (e.g., ammonium hydroxide) may be added to

promote ionization.
Data Acquisition (ESI-MS):

 Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10

pL/min).

e Acquire mass spectra in both positive and negative ion modes to determine which provides a
better signal for the molecular ion.

o Typical ESI source parameters include a capillary voltage of 3-5 kV, a nebulizing gas
pressure of 20-30 psi, and a drying gas temperature of 200-300 °C.

o For fragmentation analysis (MS/MS), select the molecular ion ([M+H]* or [M-H]~) in the first
mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g.,

argon or nitrogen) in a collision cell.
e Analyze the resulting fragment ions in the second mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small
organic molecule like Benzo[d]oxazole-4-carboxylic acid.
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Caption: General workflow for the spectroscopic characterization of Benzo[d]oxazole-4-
carboxylic acid.

» To cite this document: BenchChem. [Spectroscopic Analysis of Benzo[d]oxazole-4-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1287118#spectroscopic-data-of-benzo-d-oxazole-4-
carboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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